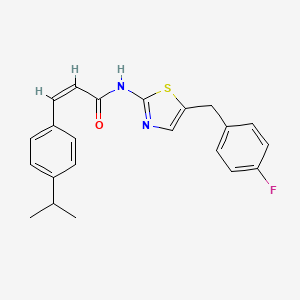

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c1-15(2)18-8-3-16(4-9-18)7-12-21(26)25-22-24-14-20(27-22)13-17-5-10-19(23)11-6-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMCZFIJCUYOFT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with thiazole and acrylamide moieties possess significant anticancer properties. In particular, derivatives similar to (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on related thiazole-based compounds have shown promising results in inhibiting cancer cell lines through mechanisms that involve disruption of microtubule dynamics .

1.2 Antimicrobial Properties

Compounds containing thiazole rings have demonstrated antimicrobial activity against various pathogens. The incorporation of fluorobenzyl groups has been shown to enhance the efficacy of these compounds against bacterial strains, suggesting that this compound may also exhibit similar properties .

1.3 Neuroprotective Effects

There is emerging evidence that thiazole derivatives can have neuroprotective effects. For example, studies involving related compounds suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . The specific structure of this compound could be optimized for similar therapeutic effects.

Material Science

2.1 Organic Electronics

The unique electronic properties of thiazole-based compounds make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the acrylamide functionality allows for better film-forming properties and enhanced charge transport characteristics .

2.2 Polymer Chemistry

In polymer chemistry, the synthesis of copolymers incorporating this compound can lead to materials with tailored mechanical and thermal properties. Research into the polymerization of acrylamide derivatives has shown that they can be used to create hydrogels with specific swelling behaviors and mechanical strengths suitable for biomedical applications .

Biological Research

3.1 Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound can provide insights into how modifications to its structure affect biological activity. This is crucial for the design of more potent derivatives with improved selectivity against target proteins involved in disease processes .

3.2 Targeted Drug Delivery Systems

Research is ongoing into the use of thiazole-containing compounds in targeted drug delivery systems. The ability to modify the compound's surface properties can enhance its interaction with biological membranes, facilitating better drug absorption and targeted therapy applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

- (Z)-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

- (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Uniqueness

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, an acrylamide moiety, and a fluorobenzyl substituent, which contribute to its biological activity. The structural arrangement facilitates interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with acrylamide precursors. The following general reaction scheme has been proposed:

- Formation of Thiazole Derivative : A thiazole ring is synthesized through the reaction of 4-fluorobenzaldehyde with thiosemicarbazide.

- Acrylamide Formation : The acrylamide moiety is introduced by reacting the thiazole derivative with an isopropyl-substituted phenyl compound.

- Purification and Characterization : The final product is purified using recrystallization techniques and characterized via spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1 summarizes the IC50 values for different cancer cell lines:

These values suggest that the compound effectively inhibits cell growth, making it a candidate for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to interfere with the MAPK/ERK pathway, leading to reduced activation of downstream effectors involved in cell survival and proliferation .

Case Studies

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on apoptosis in cancer cells. The study utilized flow cytometry to assess apoptotic markers and found that treatment with the compound resulted in increased Annexin V positivity, indicating enhanced apoptosis in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and optimization strategies for synthesizing (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide?

- Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Introduction of the 4-fluorobenzyl group at the 5-position of the thiazole ring using nucleophilic substitution or coupling reactions.

- Step 3: Acrylamide formation via condensation of the thiazole-2-amine with 3-(4-isopropylphenyl)acryloyl chloride under controlled pH and temperature (e.g., 0–5°C in anhydrous DMF).

- Optimization: Yield and purity depend on solvent choice (e.g., THF or DCM), reaction time (monitored via TLC/HPLC), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Z-configuration of the acrylamide double bond (characteristic coupling constants: J = 10–12 Hz for trans protons) and substituent positions .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamides, C-F stretch at ~1100 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and packing interactions .

Q. What structural features of this compound suggest potential biological activity?

- Answer:

- Thiazole Ring: Known for antimicrobial and anticancer properties via interaction with enzymes like kinases .

- 4-Fluorobenzyl Group: Enhances lipophilicity and metabolic stability, improving bioavailability .

- Acrylamide Moiety: Facilitates covalent binding to cysteine residues in target proteins (e.g., via Michael addition) .

- 4-Isopropylphenyl Group: Provides steric bulk, potentially modulating receptor selectivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Answer:

- Molecular Docking: Simulates binding to targets (e.g., EGFR kinase) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bonding interactions with active-site residues .

- DFT Calculations: Predicts electron density distribution, identifying nucleophilic/electrophilic regions (e.g., acrylamide β-carbon reactivity) .

- MD Simulations: Assesses stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?

- Answer:

- SAR Studies: Compare analogs with varying substituents (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to identify critical functional groups. For example, 4-fluoro substitution may enhance cellular uptake vs. 3-chloro .

- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity and explain divergent IC₅₀ values .

- Metabolic Stability Assays: Evaluate cytochrome P450 interactions to differentiate intrinsic activity vs. pharmacokinetic effects .

Q. How does the Z-configuration of the acrylamide influence its mechanism of action compared to the E-isomer?

- Answer:

- Steric Effects: The Z-configuration positions the 4-isopropylphenyl group closer to the thiazole ring, potentially blocking non-productive binding orientations .

- Reactivity: Z-isomers may exhibit slower thiol-Michael addition kinetics due to steric hindrance, reducing off-target effects (e.g., glutathione adduct formation) .

- Biological Validation: Compare isomer activity in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., apoptosis induction) to isolate configuration-dependent effects .

Q. What methodologies quantify covalent binding efficiency to biological targets?

- Answer:

- LC-MS/MS: Detects covalent adducts after incubating the compound with recombinant proteins (e.g., BTK kinase) .

- Fluorescent Probes: Competitive assays using TAMRA-labeled probes measure target engagement in live cells .

- Kinact/Ki Analysis: Determines the rate of irreversible inhibition via pre-incubation time-course experiments .

Methodological Notes

- Data Reproducibility: Replicate synthetic protocols ≥3 times with purity ≥95% (HPLC) before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.